chemical structure and physical properties of 2-(2-(Methylthio)benzoyl)benzoic acid
chemical structure and physical properties of 2-(2-(Methylthio)benzoyl)benzoic acid
An In-depth Technical Guide to 2-(2-(Methylthio)benzoyl)benzoic Acid
Abstract: This technical guide provides a comprehensive overview of 2-(2-(Methylthio)benzoyl)benzoic acid, a specialized organic compound with significant potential as a key intermediate in the synthesis of complex molecules. This document details its chemical structure, physicochemical properties, established synthetic routes, and spectroscopic characteristics. By synthesizing theoretical data with insights from related chemical structures, this guide serves as an essential resource for researchers in medicinal chemistry, materials science, and drug development, highlighting areas for future investigation and application.
Chemical Identity and Structure
2-(2-(Methylthio)benzoyl)benzoic acid is an aromatic carboxylic acid derivative. Its structure is characterized by a benzoic acid core functionalized with a 2-(methylthio)benzoyl group. This unique arrangement, featuring a thioether linkage and a ketone bridge, imparts specific chemical and physical properties that make it a valuable building block in organic synthesis.[1]
The key identifiers and structural details of the compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-methylsulfanylbenzoyl)benzoic acid | [1] |
| CAS Number | 194928-21-7 | [1][2] |
| Molecular Formula | C₁₅H₁₂O₃S | [2] |
| Molecular Weight | 272.32 g/mol | [1][2] |
| InChI Key | PFHRZNNMMPLMQR-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)C1=CC=CC=C1C(=O)C2=CC=CC=C2SC | [2] |
Molecular Structure Visualization
The 2D chemical structure of 2-(2-(Methylthio)benzoyl)benzoic acid is depicted below, illustrating the spatial arrangement of its functional groups.
Caption: 2D structure of 2-(2-(Methylthio)benzoyl)benzoic acid.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and analysis of related compounds. It is offered as a high-purity solid for research purposes.[1]
| Property | Predicted/Expected Value | Notes |
| Appearance | White to off-white solid | Based on related structures like 2-benzoylbenzoic acid.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMF, DMSO, ethanol, acetone). | The carboxylic acid group provides some polarity, but the two aromatic rings dominate, suggesting higher solubility in organic solvents.[3][4] |
| Melting Point | Not specified. | For comparison, the related compound 2-(methylthio)benzoic acid melts at 169-173 °C, and 2-benzoylbenzoic acid melts at 126-129 °C.[5] |
| Reactivity | The thioether group is susceptible to oxidation. | Oxidation with agents like persulfate can transform the thioether, altering the molecule's polarity and biological activity.[1] |
Synthesis and Manufacturing
The synthesis of 2-(2-(methylthio)benzoyl)benzoic acid is typically achieved through multi-step pathways, which allow for greater control and higher yields compared to direct methods.[1]
Plausible Synthetic Routes
-
Friedel-Crafts Acylation (Direct Route): A potential direct method involves the Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with phthalic anhydride. This reaction, while direct, can be challenging regarding regioselectivity and may lead to a mixture of products.[1] A similar, well-documented procedure is the synthesis of the parent 2-benzoylbenzoic acid from phthalic anhydride and benzene using an aluminum chloride catalyst.[6]
-
Multistep Synthesis (Controlled Route): A more controlled and commonly employed approach involves building the molecule sequentially. A representative pathway begins with thiosalicylic acid.[1]
Caption: Controlled multi-step synthesis pathway.
Representative Experimental Protocol (Multistep Route)
The following protocol is a generalized, illustrative procedure based on standard organic synthesis techniques for the pathway described above.
Step 1: Synthesis of 2-(Methylthio)benzoic acid
-
Dissolve thiosalicylic acid in a suitable solvent (e.g., ethanol or DMF).
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol group.
-
Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution at a controlled temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, acidify the mixture to precipitate the product, 2-(methylthio)benzoic acid.
-
Filter, wash with cold water, and dry the solid product. Recrystallization from a suitable solvent can be performed for further purification.
Step 2: Synthesis of 2-(2-(Methylthio)benzoyl)benzoic acid
-
Convert the resulting 2-(methylthio)benzoic acid to its more reactive acid chloride. This is achieved by refluxing with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
In a separate flask, add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) to a solvent such as dichloromethane or benzene.
-
Cool the mixture in an ice bath and slowly add the previously prepared 2-(methylthio)benzoyl chloride.
-
If benzene is not the solvent, it is added at this stage as the reactant.
-
Allow the reaction to proceed, typically warming to room temperature, until TLC indicates completion.
-
Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.
-
Purify the final compound, 2-(2-(methylthio)benzoyl)benzoic acid, using techniques such as column chromatography or recrystallization.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of the synthesized molecule. The following data is based on predicted spectra and functional group analysis.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 |
| Ketone | C=O Stretch | 1670 - 1660 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Thioether | C-S Stretch | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy gives detailed insight into the carbon-hydrogen framework.[1]
-
¹H-NMR:
-
Aromatic Protons (8H): A complex series of multiplets is expected in the downfield region, between δ 7.0 and 8.2 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the substituents on both aromatic rings.[7]
-
Methylthio Protons (-SCH₃, 3H): A distinct singlet should appear in the upfield region, predicted around δ 2.4 - 2.6 ppm.[1]
-
Carboxylic Acid Proton (-COOH, 1H): A very broad singlet is expected far downfield, typically above δ 10.0 ppm, which may not always be observed depending on the solvent and concentration.[1]
-
-
¹³C-NMR:
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region (δ 165-200 ppm), one for the ketone and one for the carboxylic acid.
-
Aromatic Carbons: Multiple signals would be present in the δ 120-140 ppm range, corresponding to the 12 carbons of the two benzene rings.
-
Methylthio Carbon (-SCH₃): A signal in the upfield region, typically around δ 15-25 ppm.
-
Potential Applications and Research Directions
2-(2-(Methylthio)benzoyl)benzoic acid is primarily intended for research and development.[1][2] Its structure suggests several avenues for investigation:
-
Synthetic Intermediate: Its bifunctional nature makes it an ideal precursor for synthesizing more complex heterocyclic systems or polyfunctional molecules for applications in pharmaceuticals and materials science.[1]
-
Medicinal Chemistry: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The presence of the thioether group, also a common feature in bioactive compounds, makes this molecule a candidate for screening in drug discovery programs.[10]
-
Receptor Binding and Catalysis: The specific three-dimensional arrangement of its aromatic rings and functional groups may allow for targeted binding to biological receptors or for use in catalysis.[1]
Safety and Handling
This compound is intended for research use only and should be handled in a well-ventilated laboratory by trained professionals.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. While a specific safety profile for this compound is not available, related compounds may cause skin, eye, and respiratory irritation.[11] All laboratory safety protocols should be strictly followed.
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Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid) - PrepChem.com. [Link]
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